molecular formula C8H8Cl2S B1447391 4,5-Dichloro-2-methylthioanisole CAS No. 1803825-17-3

4,5-Dichloro-2-methylthioanisole

Cat. No.: B1447391
CAS No.: 1803825-17-3
M. Wt: 207.12 g/mol
InChI Key: RDRHDUNKAKQYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms at the 4 and 5 positions and a methyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylthioanisole typically involves the chlorination of 2-methylthioanisole. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective chlorination at the 4 and 5 positions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where 2-methylthioanisole is continuously fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylthioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfur atom to a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thioanisole derivatives.

    Reduction: Dechlorinated thioanisole derivatives or reduced sulfur compounds.

Scientific Research Applications

4,5-Dichloro-2-methylthioanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylthioanisole involves its interaction with various molecular targets. The chlorine atoms and the sulfur moiety play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The parent compound, which lacks the chlorine substituents.

    4-Chloro-2-methylthioanisole: A mono-chlorinated derivative.

    5-Chloro-2-methylthioanisole: Another mono-chlorinated derivative.

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRHDUNKAKQYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-methylthioanisole
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-methylthioanisole
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-methylthioanisole
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-methylthioanisole
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-methylthioanisole
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-methylthioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.